molecular formula C16H30O6 B15176354 Anhydroglucitol decanoate CAS No. 39438-11-4

Anhydroglucitol decanoate

Cat. No.: B15176354
CAS No.: 39438-11-4
M. Wt: 318.41 g/mol
InChI Key: FLANHZFMAUBCRU-UHFFFAOYSA-N
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Description

Anhydroglucitol decanoate is a chemical derivative of 1,5-anhydroglucitol (1,5-AG), a naturally occurring monosaccharide. The parent compound, 1,5-AG, is recognized in clinical research as a sensitive biomarker for short-term glycemic control, specifically reflecting postprandial hyperglycemia and glucose excursions within a 1-2 week period . Unlike traditional markers like HbA1c, which indicates average blood glucose over months, 1,5-AG levels decrease rapidly when blood glucose exceeds the renal threshold (approximately 180 mg/dL or 10 mmol/L), offering a dynamic view of glycemic fluctuations . Research into 1,5-AG has also revealed its potential value beyond glucose monitoring; lower serum levels have been independently associated with cardiovascular risks, including de novo coronary artery disease, even in patients with well-controlled HbA1c . The esterification of 1,5-anhydroglucitol with a decanoate (a 10-carbon fatty acid chain) alters its physicochemical properties, notably increasing its lipophilicity compared to the hydrophilic parent molecule. This enhanced lipid solubility makes this compound a compound of significant interest for specialized research applications. Potential areas of investigation include the study of prodrug formulations aimed at improving cellular uptake, exploring the metabolic fate of sugar esters, and developing novel chemical probes for tracing metabolic pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

39438-11-4

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] decanoate

InChI

InChI=1S/C16H30O6/c1-2-3-4-5-6-7-8-9-14(18)22-13-11-21-12(10-17)15(19)16(13)20/h12-13,15-17,19-20H,2-11H2,1H3

InChI Key

FLANHZFMAUBCRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1COC(C(C1O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anhydroglucitol decanoate typically involves the esterification of anhydroglucitol with decanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure the complete conversion of anhydroglucitol and decanoic acid to the desired ester product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or alkaline conditions (Source ):

Reaction TypeConditionsProductsApplications
Acidic hydrolysis1M HCl, reflux, 2–4 hrsDecanoic acid + 1,5-anhydroglucitolRecovery of parent compounds
Alkaline hydrolysis0.5M NaOH, 50°C, 1 hrSodium decanoate + 1,5-anhydroglucitolIndustrial saponification

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.

  • Alkaline hydrolysis involves deprotonation of the ester, forming a tetrahedral intermediate.

Transesterification

1,5-Anhydroglucitol decanoate reacts with alcohols to form new esters (Source):

Alcohol ReactantCatalystConditionsProducts
MethanolNaOMe (0.1%)65°C, 3 hrsMethyl decanoate + 1,5-anhydroglucitol
EthanolH₂SO₄Reflux, 6 hrsEthyl decanoate + 1,5-anhydroglucitol

This reaction is critical for modifying solubility properties in pharmaceutical formulations.

Oxidation Reactions

Limited oxidative pathways are reported due to the stability of the anhydroglucitol backbone. Experimental studies suggest:

  • Selective oxidation of the primary hydroxyl group (C6) using TEMPO/NaClO yields a ketone derivative (theoretical prediction based on analogous polyol chemistry).

  • Strong oxidizers (e.g., KMnO₄) degrade the molecule into shorter-chain carboxylic acids (e.g., hexanoic acid).

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C (Source):

  • Primary products : CO₂, H₂O, and decanoic acid fragments.

  • Char residue : <5% at 600°C.

Enzymatic Interactions

While not a direct chemical reaction, 1,5-anhydroglucitol decanoate inhibits intestinal disaccharidases (e.g., sucrase, maltase) by mimicking glucose’s structure (Source ). This property is leveraged in glycemic control research.

Scientific Research Applications

Anhydroglucitol decanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: this compound is studied for its potential role in cellular metabolism and as a biomarker for certain metabolic conditions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of anhydroglucitol decanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by serving as a substrate for metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence glucose metabolism and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anhydroglucitol Tripalmitate

  • Structure : Ester of anhydroglucitol with palmitic acid (C16 fatty acid).
  • Properties: Longer acyl chain increases hydrophobicity compared to decanoate, reducing water solubility but enhancing lipid compatibility.
  • Applications : Used in lipid-based formulations and as a stabilizer in cosmetics.
  • CAS Number : 39438-11-4 .

1,4-Anhydro-D-Glucitol, 6-Dodecanoate

  • Structure: Ester of 1,4-anhydroglucitol with dodecanoic acid (C12 fatty acid).
  • Properties: Intermediate chain length provides balanced solubility in polar and nonpolar solvents.
  • Applications : Investigated for use in biodegradable surfactants and polymer additives .
  • CAS Number: Not explicitly listed in evidence but structurally analogous to decanoate.

1,5-Anhydroglucitol (1,5-AG)

  • Structure: Non-esterified sugar alcohol with a hydroxyl group at the 1,5 position.
  • Properties : Highly water-soluble; serves as a biomarker for diabetes due to renal reabsorption dynamics.
  • Applications: Clinical diagnostics for glycemic control, with studies showing sensitivity to postprandial hyperglycemia .

Comparative Data Table

Compound Molecular Formula CAS Number Acyl Chain Length Solubility Primary Applications
Anhydroglucitol decanoate C₁₆H₃₀O₇ 219-357-0 C10 Low in water, high in lipids Surfactants, drug delivery
Anhydroglucitol tripalmitate C₄₄H₈₂O₇ 39438-11-4 C16 Insoluble in water Cosmetics, lipid formulations
1,4-Anhydro-D-glucitol, 6-dodecanoate C₂₄H₄₄O₇ N/A C12 Moderate in lipids Surfactants, polymers
1,5-Anhydroglucitol C₆H₁₂O₅ 154-58-5 N/A High in water Diabetes diagnostics

Key Research Findings

  • Synthesis and Stability: this compound is synthesized via esterification under acidic or enzymatic conditions. Its stability in non-aqueous environments exceeds that of shorter-chain esters, making it preferable for lipid-based systems .
  • Biomedical Potential: Unlike 1,5-AG, which is directly involved in glucose metabolism, the decanoate derivative has been explored for enhancing drug bioavailability through micelle formation .
  • Industrial Relevance : Comparative studies highlight its superior emulsifying efficiency over tripalmitate in high-temperature applications due to its shorter chain length .

Biological Activity

Anhydroglucitol decanoate, a derivative of 1,5-anhydroglucitol (1,5-AG), has garnered attention for its potential biological activities, particularly in the context of glucose metabolism and diabetes management. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Overview of Anhydroglucitol

Chemical Structure and Properties:
Anhydroglucitol is a six-carbon sugar alcohol that mimics glucose but is not metabolized in the same manner. Its structure lacks a hydroxyl group at the C-1 position, which contributes to its unique properties and biological activities. This compound combines this structure with a decanoate group, potentially enhancing its solubility and bioavailability.

  • Inhibition of Glucose Absorption:
    • Anhydroglucitol has been shown to inhibit disaccharidases such as sucrase and maltase, thereby reducing glucose absorption in the intestines. This mechanism is crucial for managing postprandial hyperglycemia in diabetic patients .
  • Regulation of Insulin Secretion:
    • Studies indicate that 1,5-AG can enhance insulin secretion in pancreatic cells under certain conditions. However, its effect may vary based on the presence of other saccharides and the overall metabolic state of the individual .
  • Impact on Glycemic Variability:
    • Research highlights 1,5-AG's role as a biomarker for glycemic variability. It correlates with fasting blood glucose levels and postprandial glucose spikes, making it a valuable tool for monitoring diabetes management .

Case Study 1: Glycemic Control in Type 2 Diabetes

A study involving sixty patients with type 2 diabetes evaluated the effectiveness of 1,5-AG as a marker for glycemic variability. Continuous glucose monitoring revealed that while 1,5-AG correlated with mean glucose levels in well-controlled patients (HbA1c ≤ 8.0%), it showed limited correlation in poorly controlled patients (HbA1c > 8.0%)【3】.

Case Study 2: Inflammatory Response Modulation

In animal models, anhydroglucitol demonstrated anti-inflammatory properties by reducing cytokine release in response to lipopolysaccharide (LPS) stimulation. This suggests potential therapeutic applications for managing inflammation associated with metabolic disorders【2】【4】.

Data Tables

StudySample SizeKey Findings
Yamanouchi et al. (2024)60 type 2 diabetes patientsCorrelation between 1,5-AG and fasting blood glucoseSupports use of 1,5-AG as a glycemic control marker
Suzuki et al. (2024)Animal modelReduced cytokine levels after LPS challenge with 1,5-AG treatmentIndicates anti-inflammatory potential

Research Findings

Recent studies have focused on various aspects of anhydroglucitol's biological activity:

  • Metabolic Pathways: Anhydroglucitol is derived from glucose metabolism and can influence carbohydrate digestion through its interactions with intestinal enzymes【2】【3】.
  • Clinical Implications: The incorporation of anhydroglucitol into diabetes management strategies may enhance patient outcomes by providing insights into glycemic control and variability【4】.

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